molecular formula C17H18ClNO4S B11163856 3-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)propanamide

3-(benzylsulfonyl)-N-(5-chloro-2-methoxyphenyl)propanamide

Cat. No.: B11163856
M. Wt: 367.8 g/mol
InChI Key: YDZYEXVFIGZLBZ-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties

Preparation Methods

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide typically involves the coupling of 5-chloro-2-methoxyaniline with aryl sulfonyl chlorides in a basic aqueous medium . The reaction conditions often include room temperature stirring and the use of electrophiles to achieve the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory processes . The compound’s effects are mediated through its binding to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide can be compared with other similar compounds, such as:

N-(5-Chloro-2-methoxyphenyl)-3-phenylmethanesulfonylpropanamide stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H18ClNO4S

Molecular Weight

367.8 g/mol

IUPAC Name

3-benzylsulfonyl-N-(5-chloro-2-methoxyphenyl)propanamide

InChI

InChI=1S/C17H18ClNO4S/c1-23-16-8-7-14(18)11-15(16)19-17(20)9-10-24(21,22)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20)

InChI Key

YDZYEXVFIGZLBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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